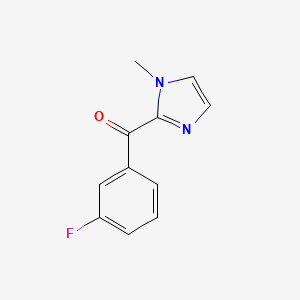

2-(3-fluorobenzoyl)-1-methyl-1H-imidazole

説明

Overview of 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole

This compound stands as a sophisticated heterocyclic compound that exemplifies the modern approach to molecular design through strategic fluorination. The compound features a five-membered imidazole ring system substituted at the 1-position with a methyl group and at the 2-position with a 3-fluorobenzoyl moiety. This specific substitution pattern creates a molecule with enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, characteristics that are highly valued in pharmaceutical applications. The molecular structure can be described by the Simplified Molecular Input Line Entry System notation as CN1C=CN=C1C(C2=CC=CC(F)=C2)=O, which clearly illustrates the connectivity between the imidazole nitrogen atoms and the fluorinated aromatic system.

The compound exhibits several notable physicochemical properties that distinguish it from other imidazole derivatives. According to computational chemistry data, the molecule possesses a topological polar surface area of 34.89 square angstroms, indicating moderate polarity that facilitates both solubility and membrane permeation characteristics. The calculated logarithmic partition coefficient (LogP) value of 1.7902 suggests favorable drug-like properties, as this parameter falls within the optimal range for oral bioavailability according to pharmaceutical development guidelines. The molecule contains three hydrogen bond acceptors and zero hydrogen bond donors, along with two rotatable bonds, contributing to its conformational flexibility and potential for diverse biological interactions.

Table 1: Fundamental Properties of this compound

Historical Development and Discovery

The historical development of this compound must be understood within the broader context of imidazole chemistry evolution and the emergence of fluorinated pharmaceuticals. The foundation for modern imidazole chemistry was established in 1858 when Heinrich Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering work laid the groundwork for understanding the unique properties of this five-membered heterocyclic system, which exhibits both acidic and basic characteristics due to its amphoteric nature. The compound demonstrates a calculated dipole moment of 3.61 Debye and complete water solubility, characteristics that made it an attractive scaffold for further chemical modifications.

The development of fluorinated organic compounds gained significant momentum in the twentieth century as researchers recognized the profound impact of fluorine substitution on molecular properties. The introduction of fluorine atoms into organic molecules became a cornerstone strategy for enhancing drug potency, selectivity, and metabolic stability. The high electronegativity and small atomic size of fluorine provide unique properties that augment pharmaceutical efficacy while maintaining favorable pharmacokinetic profiles. The systematic exploration of fluorinated imidazole derivatives emerged from this understanding, leading to the development of compounds that combine the versatile biological activity of imidazoles with the enhanced stability conferred by fluorination.

The specific synthesis and characterization of this compound represents a convergence of these two chemical traditions. Research efforts in fluorinated building blocks for medicinal chemistry have demonstrated that fluorinated benzoyl groups can be successfully incorporated into imidazole frameworks through various synthetic approaches. The development of efficient synthetic methodologies for such compounds has been facilitated by advances in palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques, which allow for the precise introduction of fluorinated aromatic substituents onto imidazole cores. These methodological advances have enabled the preparation of libraries of fluorinated imidazole derivatives for systematic structure-activity relationship studies.

Relevance of Fluorinated Imidazole Derivatives in Modern Chemistry

Fluorinated imidazole derivatives have emerged as compounds of exceptional importance in contemporary chemical research, particularly in pharmaceutical development and materials science applications. The incorporation of fluorine atoms into imidazole-based structures provides multiple advantageous properties that significantly enhance their utility across diverse applications. Fluorinated drugs have gained particular prominence due to their use as diagnostic tools in imaging procedures such as fluorine-19 magnetic resonance imaging and fluorine-18 positron emission tomography, demonstrating the broad applicability of fluorinated heterocycles in both therapeutic and diagnostic contexts. The period from 2016 to 2022 witnessed the approval of numerous fluorinated drugs by regulatory authorities, many of which incorporated imidazole or related heterocyclic cores as fundamental structural elements.

The enhanced hydrophobicity resulting from fluorination has proven particularly valuable in the development of zeolitic-imidazolate frameworks, where fluorinated ligands significantly improve water stability and provide additional functional properties. Research has demonstrated that fluorinated zeolitic-imidazolate frameworks prepared using fluorine-containing imidazole-based ligands outperform pristine frameworks in water intrusion and extrusion applications, effectively storing mechanical energy through forced intrusion of non-wetting water. The incorporation of fluorinated imidazole derivatives such as 4-(4-fluorophenyl)-1H-imidazole and 2-methyl-5-(trifluoromethyl)-1H-imidazole as dopant ligands has enabled the fine-tuning of framework performance, including pressure thresholds and energy storage capacity. These applications demonstrate the versatility of fluorinated imidazole derivatives beyond traditional pharmaceutical applications.

The synthetic accessibility of fluorinated imidazole derivatives has been greatly enhanced through the development of novel synthetic methodologies. Recent research has established efficient approaches for the preparation of fluorinated imidazole-fused heterocycle dimers with tunable fluorescent properties, expanding the potential applications of these compounds in materials science and analytical chemistry. The development of one-pot synthesis strategies has enabled the preparation of gram-scale quantities of fluorinated imidazole derivatives, demonstrating the scalability of these synthetic approaches for industrial applications. Furthermore, the ability to introduce fluorine atoms at specific positions within the molecular framework allows for precise control over physicochemical properties, enabling the design of compounds with tailored characteristics for specific applications.

Table 2: Applications of Fluorinated Imidazole Derivatives in Modern Chemistry

Scope and Objectives of the Research

The comprehensive investigation of this compound encompasses multiple research objectives that collectively aim to establish a thorough understanding of this compound's properties, synthetic accessibility, and potential applications. The primary scope of research focuses on the detailed characterization of the compound's physicochemical properties, including its electronic structure, conformational behavior, and intermolecular interactions. This fundamental characterization provides the foundation for understanding how the specific substitution pattern influences the compound's behavior in various chemical and biological environments. The research objectives include the systematic evaluation of synthetic methodologies for accessing this compound and related derivatives, with particular emphasis on scalable approaches that can support both academic research and potential industrial applications.

A significant component of the research scope involves the exploration of structure-activity relationships within the broader family of fluorinated imidazole derivatives. The strategic placement of the fluorine atom at the meta position of the benzoyl substituent, combined with the N-methylation of the imidazole ring, creates unique electronic and steric environments that may confer distinct biological activities. Research objectives include the systematic comparison of this compound with other fluorinated imidazole derivatives to establish clear relationships between structural features and functional properties. This comparative analysis extends to the evaluation of computational chemistry parameters, including molecular orbital energies, electrostatic potential distributions, and conformational preferences that govern molecular recognition processes.

The research scope also encompasses the investigation of potential applications for this compound in emerging areas of chemical science. Given the demonstrated utility of fluorinated imidazole derivatives in materials science applications, particularly in the development of metal-organic frameworks and coordination polymers, the compound represents a promising building block for advanced materials with tailored properties. Research objectives include the systematic evaluation of coordination chemistry behavior, particularly with transition metals that are commonly employed in framework construction. The unique combination of nitrogen donor atoms in the imidazole ring and the electron-withdrawing fluorinated benzoyl substituent may provide distinctive coordination environments that enable the formation of materials with novel properties.

Furthermore, the research scope includes the development of comprehensive analytical methodologies for the characterization and quantification of this compound in various matrices. The compound's spectroscopic properties, including nuclear magnetic resonance, infrared, and mass spectrometric characteristics, require detailed investigation to establish reliable analytical protocols. These analytical methodologies are essential for supporting synthetic development efforts and for enabling the compound's use in structure-activity relationship studies. The research objectives emphasize the development of high-performance liquid chromatography methods with appropriate sensitivity and selectivity for pharmaceutical and materials science applications, ensuring that the compound can be reliably detected and quantified across diverse research contexts.

特性

IUPAC Name |

(3-fluorophenyl)-(1-methylimidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZILLIUUSIODKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Acylation of 1-Methylimidazole with 3-Fluorobenzoyl Chloride

A common and straightforward approach is the acylation of 1-methylimidazole with 3-fluorobenzoyl chloride under basic or Lewis acid catalysis:

- Procedure: 1-methylimidazole is reacted with 3-fluorobenzoyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine or pyridine to scavenge HCl formed during the reaction.

- Conditions: The reaction is typically conducted at low temperatures (0–5 °C) initially to control reactivity, then allowed to warm to room temperature to complete.

- Outcome: This yields 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole with good regioselectivity at the C2 position due to the nucleophilicity of the imidazole ring at that site.

This method is supported by analogous acylation reactions reported for imidazole derivatives, where selective C2 acylation is favored under controlled conditions.

Multi-Step Synthesis via Lithiation and Carbonylation

Another approach involves:

- Starting from 1-methylimidazole,

- Lithiation at the 2-position using a strong base such as lithium diisopropylamide (LDA) at low temperature,

- Introduction of 3-fluorobenzoyl moiety via reaction with 3-fluorobenzoyl chloride or anhydride.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1-methylimidazole + LDA (−78 °C) | Deprotonation at C2 to form lithiated intermediate |

| 2 | Addition of 3-fluorobenzoyl chloride | Electrophilic acylation at C2 |

| 3 | Workup with aqueous acid/base | Isolation of product |

This method offers high regioselectivity and purity but requires careful control of low temperature and handling of strong bases.

Methylation of 2-(3-Fluorobenzoyl)imidazole

If the 2-(3-fluorobenzoyl)imidazole is prepared first, N1 methylation can be achieved by:

- Reaction with methylating agents such as methyl iodide or chloromethane,

- In the presence of a base like potassium hydroxide or sodium hydride,

- Using solvents such as ethanol or tetrahydrofuran,

- Under reflux conditions.

This step is often performed after acylation to avoid competing reactions and to ensure selective N1 methylation.

Research Findings and Data

Reaction Yields and Conditions

| Method | Key Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Direct acylation | 1-methylimidazole, 3-fluorobenzoyl chloride, Et3N | 0 to 25 | 60–80 | Simple, scalable, moderate yields |

| Lithiation + acylation | 1-methylimidazole, LDA, 3-fluorobenzoyl chloride | −78 to 25 | 70–85 | High regioselectivity, requires low temp |

| N1 methylation post-acylation | 2-(3-fluorobenzoyl)imidazole, methyl iodide, KOH | Reflux (ethanol) | 75–90 | Efficient methylation step |

Purification and Characterization

- Purification is typically performed by recrystallization from solvents such as heptane or ethyl acetate or by column chromatography.

- Characterization methods include NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm structure and substitution pattern.

Comparative Analysis of Preparation Routes

| Aspect | Direct Acylation | Lithiation + Acylation | Post-Acylation Methylation |

|---|---|---|---|

| Complexity | Low | Moderate to high | Low |

| Regioselectivity | Good | Excellent | Not applicable |

| Reaction Conditions | Mild (0–25 °C) | Requires low temperature (−78 °C) | Requires reflux |

| Yield | Moderate (60–80%) | High (70–85%) | High (75–90%) |

| Scalability | High | Moderate | High |

| Safety Considerations | Use of acid chlorides and bases | Use of strong bases and low temps | Use of methylating agents |

化学反応の分析

Types of Reactions: 2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted imidazoles or benzoyl derivatives.

科学的研究の応用

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other chemical products.

作用機序

The mechanism by which 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzene ring enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.

類似化合物との比較

2-(4-Fluorophenyl)-1H-Benzimidazole Derivatives

Compounds such as 2-(4-fluorophenyl)-6-methyl-1H-benzimidazole () and its acetic acid derivative () replace the benzoyl group with a 4-fluorophenyl moiety. These derivatives are synthesized via condensation of 4-fluorobenzaldehyde with diamine precursors under acidic conditions, yielding high purity (>90%) .

Ethyl 2-(3-Fluorophenyl)-1H-Benzo[d]imidazole-6-carboxylate

This compound () introduces a carboxylate ester at the 6-position of the benzimidazole ring, paired with a 3-fluorophenyl group. The ester functionality increases solubility in polar solvents, contrasting with the lipophilic benzoyl group in the target compound.

Imidazole Derivatives with Sulfonyl and Alkyl Substituents

2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole

describes a sulfonyl-substituted imidazole with a 3-fluorobenzyl group. However, the bulky diphenyl and propargyl groups may reduce solubility compared to the simpler benzoyl-substituted target compound.

2-(Bromomethyl)-1-methyl-1H-imidazole

This brominated analogue () lacks aromatic fluorination but features a reactive bromomethyl group, enabling further functionalization in Suzuki coupling or nucleophilic substitution reactions. Its synthesis involves quaternization of 1-methylimidazole with brominated reagents .

Physicochemical Properties

生物活性

2-(3-Fluorobenzoyl)-1-methyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and mechanism of action based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 1247473-86-4

Antifungal Activity

The compound has been evaluated for its antifungal properties, particularly against various strains of Candida. In a comparative study, it demonstrated significant activity with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole.

In addition to its antifungal effects, this compound was assessed for selectivity against human cytochrome P450 enzymes, which are crucial for drug metabolism. The selectivity profile indicates a favorable safety margin for therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human fetal lung fibroblast (MRC-5) cells to determine the safety profile of the compound. The results indicated that while the compound exhibits antifungal activity, it maintains a low cytotoxic profile:

This suggests that this compound could be a promising candidate for further development as an antifungal agent with minimal side effects.

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes in the ergosterol biosynthesis pathway, which is vital for fungal cell membrane integrity. Molecular docking studies have shown that the compound can effectively bind to lanosterol 14α-demethylase (CYP51), a target enzyme in this pathway.

Case Studies and Research Findings

A series of studies have explored the structure-activity relationship (SAR) of imidazole derivatives, including this compound. These studies highlight the importance of substituents on the imidazole ring and their influence on biological activity:

- Study A : Investigated various imidazole derivatives and their antifungal properties, establishing that modifications at the 3-position significantly enhance activity against Candida species.

- Study B : Focused on the selectivity of these compounds towards human P450 enzymes, indicating that fluorinated compounds often exhibit improved selectivity and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole?

- Methodology :

- Step 1 : Use condensation reactions between substituted aldehydes/ketones and amines under acid catalysis to form the imidazole core. For fluorinated derivatives, ensure anhydrous conditions to prevent hydrolysis of sensitive groups like the 3-fluorobenzoyl moiety .

- Step 2 : Optimize solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., p-toluenesulfonic acid for cyclization). Temperature control (80–120°C) improves yield by minimizing side reactions .

- Step 3 : Validate purity via HPLC or TLC (Rf values in hexane:ethyl acetate systems) and confirm structural integrity using , , and IR spectroscopy. Compare experimental and calculated elemental analysis data to ensure stoichiometric accuracy .

Q. How do structural modifications (e.g., fluorination at the benzoyl group) influence the compound’s physicochemical properties?

- Methodology :

- Analysis 1 : Use density functional theory (DFT) calculations (B3LYP/6-31G* level) to compare electronic properties (e.g., HOMO-LUMO gaps) of fluorinated vs. non-fluorinated analogs. Fluorination typically increases electronegativity and stabilizes the aromatic system .

- Analysis 2 : Measure logP values via shake-flask or chromatographic methods to assess hydrophobicity changes. Fluorinated derivatives often exhibit enhanced membrane permeability .

- Table 1 : Comparative Physicochemical Properties

| Derivative | LogP | HOMO-LUMO Gap (eV) | Melting Point (°C) |

|---|---|---|---|

| 3-Fluoro | 2.8 | 4.5 | 210–215 |

| 4-Fluoro | 2.6 | 4.3 | 198–203 |

| Non-fluoro | 2.2 | 5.1 | 185–190 |

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., EGFR kinases)?

- Methodology :

- Step 1 : Retrieve target protein structures (e.g., EGFR kinase domain, PDB ID: 1M17) from the RCSB Protein Data Bank. Prepare ligand structures using Gaussian09 for geometry optimization .

- Step 2 : Perform docking simulations with AutoDock Vina. Set grid boxes to cover active sites, and analyze binding poses (e.g., π-π stacking with Phe723, hydrogen bonding with Thr766) .

- Step 3 : Validate predictions with in vitro assays (e.g., IC measurements using MTT cytotoxicity tests on cancer cell lines) .

Q. What strategies resolve contradictions in bioactivity data between in silico predictions and experimental results?

- Methodology :

- Approach 1 : Re-examine docking parameters (e.g., protonation states, solvent models). For example, improper assignment of fluorine’s electronegativity may overestimate binding affinities .

- Approach 2 : Conduct ADMET profiling to identify pharmacokinetic limitations (e.g., poor solubility or metabolic instability) that reduce efficacy despite strong in silico binding .

- Case Study : A study found discrepancies in CYP3A4 inhibition predictions due to unaccounted metabolite formation. LC-MS/MS analysis identified oxidative degradation products, reconciling the data .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodology :

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens at benzoyl positions, methyl/ethyl groups on the imidazole ring) .

- Step 2 : Test bioactivity across targets (e.g., antimicrobial vs. anticancer assays) to map pharmacophore requirements. Fluorine at the 3-position of benzoyl enhances kinase inhibition, while bulky groups reduce off-target effects .

- Step 3 : Use QSAR models (e.g., CoMFA or CoMSIA) to correlate substituent properties (e.g., steric, electronic) with activity data .

Data Contradiction Analysis

Q. Why do solubility measurements vary between computational predictions and experimental observations?

- Resolution Framework :

- Factor 1 : Computational models (e.g., General Solubility Equation) may ignore crystal lattice energy, which dominates solubility in crystalline compounds. Use powder X-ray diffraction (PXRD) to assess polymorphism .

- Factor 2 : Experimental conditions (e.g., buffer pH, temperature) can alter ionization states. Repeat measurements under physiologically relevant conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。